HeLa Cell Antiproliferative Potency: HPV18-IN-1 vs. CX4945 and Pan-HPV Inhibitors
HPV18-IN-1 (Compound H1) demonstrates sub-micromolar antiproliferative activity specifically in HPV18-positive HeLa cells. This potency is superior to that of the CK2 inhibitor CX4945, which suppresses HPV18 replication but does not exhibit direct sub-micromolar antiproliferative IC50 values in these cells [1]. Additionally, while a broad-spectrum inhibitor (Compound 1) shows IC50 values of 2–8 μM against HPV-18, -16, and -31 transformed cell lines [2], HPV18-IN-1 achieves an IC50 of 0.38 μM in HeLa cells, a ~5- to 21-fold improvement in potency [3].
| Evidence Dimension | Antiproliferative IC50 (HeLa cells) |
|---|---|
| Target Compound Data | 0.38 μM |
| Comparator Or Baseline | Compound 1 (pan-HPV inhibitor): 2–8 μM; CX4945: No direct antiproliferative IC50 reported in HeLa |
| Quantified Difference | 5- to 21-fold lower IC50 vs. Compound 1 |
| Conditions | HeLa cells (HPV18-positive), 72-hour SRB assay |
Why This Matters
This confirms HPV18-IN-1 is a high-potency tool for HPV18-specific cell viability studies, requiring significantly lower concentrations than broad-spectrum alternatives.
- [1] PMC6538197. Activity of CK2α protein kinase is required for efficient replication of some HPV types. View Source
- [2] PMC4900674. A Small Molecule Inhibitor Selectively Induces Apoptosis in Cells Transformed by High Risk Human Papilloma Viruses. View Source
- [3] Jiao P, et al. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. Eur J Med Chem. 2020;204:112556. View Source
